Methyl 6-amino-6-deoxy-beta-D-erythro-hexopyranoside

Description

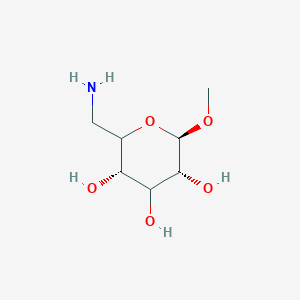

Methyl 6-amino-6-deoxy-beta-D-erythro-hexopyranoside is a modified carbohydrate derivative characterized by a deoxygenated C6 position substituted with an amino group. The "erythro" designation refers to the stereochemical configuration of adjacent hydroxyl groups (C3 and C4 in this case), which adopt a cis orientation. This compound is synthesized via selective functionalization at the C6 position, often involving azide intermediates that are subsequently reduced to amines .

Properties

CAS No. |

79695-15-1 |

|---|---|

Molecular Formula |

C7H15NO5 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

(3S,5R,6R)-2-(aminomethyl)-6-methoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C7H15NO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2,8H2,1H3/t3?,4-,5?,6-,7-/m1/s1 |

InChI Key |

BJYPUAVFYCRNFH-ZYJOIKNDSA-N |

Isomeric SMILES |

CO[C@H]1[C@@H](C([C@@H](C(O1)CN)O)O)O |

Canonical SMILES |

COC1C(C(C(C(O1)CN)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Functional Group Modifications

The following table highlights key structural differences between methyl 6-amino-6-deoxy-beta-D-erythro-hexopyranoside and related compounds:

Key Observations :

- Amino vs. Deoxy/Methoxy Groups: The amino group at C6 enhances nucleophilicity and hydrogen-bonding capacity compared to deoxy (C6-H) or methoxy (C6-OCH3) derivatives, impacting solubility and reactivity in glycosylation reactions .

- Anomeric Configuration: Beta-anomers (e.g., target compound) exhibit distinct stereoelectronic effects compared to alpha-anomers (e.g., benzyl derivatives in ), affecting enzyme recognition and hydrolysis resistance .

Comparison with Analogues

- 6-Deoxy Derivatives (e.g., Compound 22 in ) : Synthesized via iodide displacement followed by catalytic hydrogenation, avoiding azide intermediates .

- 6-O-Methyl Derivatives (e.g., Compound 15 in ) : Achieved through regioselective methylation using methyl iodide under basic conditions .

- Thio-glycosides (e.g., ): Require thioglycoside donors and activation with promoters like NIS/TfOH .

Physicochemical Properties

| Property | This compound | 6-Deoxy-beta-D-galabioside (22) | 6-O-Methyl-beta-D-galabioside (15) |

|---|---|---|---|

| Solubility | High in polar solvents (due to -NH2) | Moderate | Moderate |

| Basicity (pKa) | ~8.5 (amine proton) | N/A | N/A |

| Thermal Stability | Stable up to 150°C | Similar | Similar |

Spectroscopic Data :

- NMR: The C6-amino group in the target compound shows distinct ¹H NMR signals at δ 1.8–2.2 ppm (NH2) and ³J coupling patterns reflecting erythro configuration .

- Mass Spectrometry : ESI-HRMS confirms molecular ion peaks at m/z 208.0974 [M+H]+ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.